Cas no 438237-86-6 (Benzene,1-[(1-isocyano-3-methylbutyl)sulfonyl]-4-methyl-)

Benzene,1-[(1-isocyano-3-methylbutyl)sulfonyl]-4-methyl- structure
438237-86-6 structure
Product Name:Benzene,1-[(1-isocyano-3-methylbutyl)sulfonyl]-4-methyl-
CAS No:438237-86-6
MF:C13H17NO2S
MW:251.34458231926
CID:324692
PubChem ID:53420410
Update Time:2025-04-19

Benzene,1-[(1-isocyano-3-methylbutyl)sulfonyl]-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-[(1-isocyano-3-methylbutyl)sulfonyl]-4-methyl-
    • 1-(1-isocyano-3-methylbutyl)sulfonyl-4-methylbenzene
    • 1-[(1-isocyano-3-methylbutyl)sulfonyl]-4-methylBenzene
    • 1-[(1-isocyano-3-methylbutyl)sulfonyl]-4-methyl-Benzene
    • 1-(1-isocyano-3-methylbutylsulfonyl)-4-methylbenzene
    • AG-F-54642
    • CTK4I7790
    • FT-0604139
    • PubChem11906
    • 1-(1-Isocyano-3-methylbutane-1-sulfonyl)-4-methylbenzene
    • SCHEMBL2559136
    • AMY21651
    • 1-(1-ISOCYANO-3-METHYLBUTANESULFONYL)-4-METHYLBENZENE
    • 1-((1-isocyano-3-methylbutyl)sulfonyl)-4-methylbenzene
    • 438237-86-6
    • DTXSID30697629
    • A7008
    • Inchi: 1S/C13H17NO2S/c1-10(2)9-13(14-4)17(15,16)12-7-5-11(3)6-8-12/h5-8,10,13H,9H2,1-3H3
    • InChI Key: PBHXXSCYEKZITL-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(C(CC(C)C)[N+]#[C-])(=O)=O

Computed Properties

  • Exact Mass: 251.09811
  • Monoisotopic Mass: 251.098
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.9A^2
  • XLogP3: 3

Experimental Properties

  • PSA: 38.5
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